Molecular Weight Advantage for CNS Drug-Likeness
Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (MW 156.23 g/mol) is 14.02 Da lighter than its closest 7-substituted analog, ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol (MW 170.25 g/mol), representing an 8.2% reduction in molecular weight . This difference is consequential for CNS drug discovery programs, where the 500 Da threshold for passive blood-brain barrier penetration is well-established; for scaffolds intended for further derivatization, a lower starting molecular weight preserves a larger window for appending pharmacophoric elements without exceeding drug-likeness cutoffs .
ΔMW = −14.02 g/mol (−8.2%)
| Evidence Dimension | Molecular weight (Da) as a determinant of CNS drug-likeness window |
|---|---|
| Target Compound Data | 156.23 g/mol (C₈H₁₆N₂O) |
| Comparator Or Baseline | ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol: 170.25 g/mol (C₉H₁₈N₂O) |
| Quantified Difference | ΔMW = -14.02 g/mol (-8.2%) |
| Conditions | Calculated from molecular formula; CNS drug-likeness thresholds per Lipinski/BBB rules |
Why This Matters
A lower starting molecular weight for the core scaffold preserves greater synthetic headroom for appending functional groups without exceeding the 500 Da CNS drug-likeness ceiling, directly influencing procurement choices in CNS lead optimization programs.
